Cas no 2137493-34-4 (2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide)

2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2137493-34-4
- EN300-741389
- 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide
-
- インチ: 1S/C6H8BrNO4/c7-1-4(10)8-5-3(9)2-12-6(5)11/h3,5,9H,1-2H2,(H,8,10)
- InChIKey: VUCVQQGYCYCEQG-UHFFFAOYSA-N
- SMILES: BrCC(NC1C(=O)OCC1O)=O
計算された属性
- 精确分子量: 236.96367g/mol
- 同位素质量: 236.96367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: -0.6
2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741389-1.0g |
2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide |
2137493-34-4 | 1g |
$0.0 | 2023-06-06 |
2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamideに関する追加情報
Introduction to 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide (CAS No. 2137493-34-4) and Its Emerging Applications in Chemical Biology
2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide, identified by the chemical compound identifier CAS No. 2137493-34-4, is a specialized organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to a class of derivatives featuring a brominated acetylamide moiety linked to a β-lactone scaffold, which has been increasingly explored for its pharmacological relevance.
The structural motif of 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide consists of a bromine substituent on the acetamide nitrogen, which enhances its reactivity in various biochemical transformations. The presence of a 4-hydroxy-substituted β-lactone ring introduces additional functional groups that can participate in hydrogen bonding, metal coordination, or enzymatic interactions, making this compound a versatile tool for medicinal chemistry and drug discovery.
In recent years, there has been growing interest in β-lactone derivatives due to their ability to modulate biological pathways associated with inflammation, infection, and cancer. The hydroxyl group in the β-lactone ring of 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide serves as a key pharmacophore, enabling interactions with target proteins or enzymes. This feature has been leveraged in the design of novel inhibitors targeting bacterial β-lactamases, which are critical enzymes responsible for antibiotic resistance.
Recent studies have demonstrated that compounds with similar structural features to CAS No. 2137493-34-4 exhibit promising activity against Gram-negative bacteria, which pose a significant threat due to their intrinsic resistance mechanisms. The bromine atom in the molecule enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited in covalent drug design strategies. Such strategies involve the formation of irreversible bonds with target enzymes, leading to enhanced efficacy and reduced off-target effects.
The β-lactone ring itself is known for its ability to undergo ring-opening reactions under physiological conditions, releasing reactive intermediates that can engage with biological systems. This property has been harnessed in the development of prodrugs, where the β-lactone moiety is cleaved in vivo to release active pharmacological agents. The synthesis of 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide exemplifies such an approach, offering a platform for generating bioactive molecules with tailored pharmacokinetic profiles.
From a synthetic chemistry perspective, CAS No. 2137493-34-4 serves as an important intermediate in the preparation of more complex molecules. The brominated acetylamide group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the structure. This flexibility has been exploited in the development of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases.
The hydroxyl-substituted β-lactone ring also presents opportunities for chiral derivatization, allowing for the synthesis of enantiomerically pure compounds with enhanced selectivity. Such enantiopure derivatives are highly sought after in modern drug discovery due to their improved pharmacological properties and reduced toxicity profiles. The synthesis and optimization of chiral analogs of 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide are areas of active research, particularly in the context of asymmetric catalysis.
In conclusion, 2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide (CAS No. 2137493-34-4) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups—brominated acetylamide and hydroxyl-substituted β-lactone—makes it a valuable scaffold for developing novel therapeutic agents targeting bacterial infections, cancer, and inflammatory diseases. As research continues to uncover new applications for this compound and its derivatives, it is expected to play an increasingly important role in advancing both academic research and industrial drug development.
2137493-34-4 (2-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)acetamide) Related Products
- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
- 2171796-19-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 1215771-91-7(3-(benzenesulfonyl)-N-(1-hydroxycyclopentyl)methylpropanamide)
- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)
- 93877-26-0(1-(4-phenylphenyl)cyclopentane-1-carboxylic acid)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)
- 2229206-38-4(4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)




